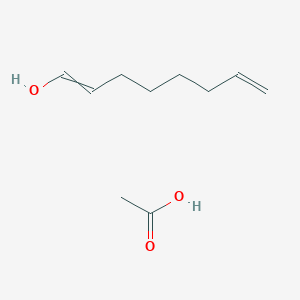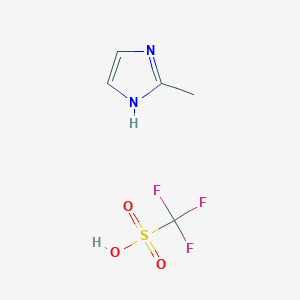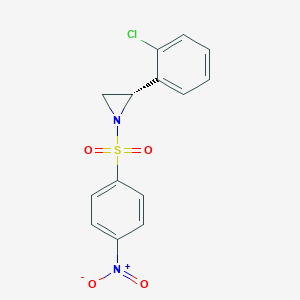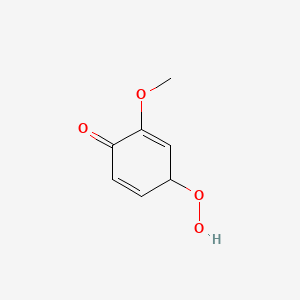
Acetic acid;octa-1,7-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;octa-1,7-dien-1-ol is an organic compound that combines the properties of acetic acid and octa-1,7-dien-1-ol. This compound is of interest due to its unique chemical structure, which includes both an acetic acid moiety and a diene alcohol group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octa-1,7-dien-1-ol can be achieved through the esterification of octa-1,7-dien-1-ol with acetic acid. This reaction typically involves heating the alcohol and acetic acid in the presence of a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and can be driven to completion by removing the water formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of homogeneous palladium catalysts has been reported to be efficient in the telomerization of 1,3-dienes with acetic acid, providing a versatile route for the production of such compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;octa-1,7-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The diene alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds in the diene group can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diene alcohol group can yield aldehydes or ketones, while reduction can produce saturated alcohols.
Applications De Recherche Scientifique
Acetic acid;octa-1,7-dien-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;octa-1,7-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, in the telomerization reaction, the compound acts as a nucleophile, reacting with 1,3-dienes in the presence of a palladium catalyst to form the desired product . The key intermediate in this reaction is a bispalladium compound, which facilitates the addition of the nucleophile to the diene.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;octa-1,7-dien-1-ol include:
1,7-Octadien-3-ol, acetate: Another ester of octa-1,7-dien-1-ol with acetic acid.
Octyl acetate: An ester formed from 1-octanol and acetic acid.
Uniqueness
This compound is unique due to its combination of acetic acid and diene alcohol functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
141974-85-8 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
acetic acid;octa-1,7-dien-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h2,7-9H,1,3-6H2;1H3,(H,3,4) |
Clé InChI |
DHMTXGAEABOUDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CCCCCC=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Oxan-2-yl)oxy]pyridine](/img/structure/B12540401.png)

![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
![2-[Methyl(phenyl)amino]ethyl diphenylphosphinite](/img/structure/B12540419.png)
![3,5-Bis[(1S)-1-ethoxyethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12540425.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one](/img/structure/B12540437.png)

![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)

![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
